molecular formula C23H24N4O3 B2640793 1-(4-methoxyphenyl)-5-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide CAS No. 2034417-51-9

1-(4-methoxyphenyl)-5-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide

Cat. No. B2640793
CAS RN: 2034417-51-9
M. Wt: 404.47
InChI Key: JJUIAJWGSHZXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-5-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methoxyphenyl)-5-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxyphenyl)-5-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

X-ray Powder Diffraction Data : This compound is an important intermediate in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data are crucial for determining its crystal structure, which aids in understanding its chemical properties and interactions (Wang et al., 2017).

Microwave-Assisted Amidation : The microwave-assisted treatment of related compounds with primary aliphatic amines showcases an efficient synthesis route, producing corresponding carboxamides in good yields. This method represents a faster and cleaner approach to chemical synthesis (Milosevic et al., 2015).

Biological Activity and Applications

Cytotoxicity Against Cancer Cells : Some derivatives have shown promising in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer treatment. The ability to induce cytotoxic effects in cancer cells is critical for the development of new chemotherapeutic agents (Hassan et al., 2014).

Antineoplastic Agent Evaluation : The structural and conformation analysis of solvated derivatives has been studied for their potential as antineoplastic agents. Understanding the crystal structure and molecular conformation helps in designing drugs with better efficacy and reduced side effects (Banerjee et al., 2002).

PET Radiotracer Synthesis for CB1 Cannabinoid Receptors : The feasibility of using nucleophilic displacement for synthesizing PET radiotracers, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrates its application in studying CB1 cannabinoid receptors in the brain. This application is crucial for neurological research and developing treatments for neurological disorders (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-[2-(4-phenylpyrazol-1-yl)ethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-30-21-9-7-20(8-10-21)27-16-18(13-22(27)28)23(29)24-11-12-26-15-19(14-25-26)17-5-3-2-4-6-17/h2-10,14-15,18H,11-13,16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUIAJWGSHZXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=C(C=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-5-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide

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